

Unraveling the Intricate Architecture of Rauvomine B: A Technical Guide

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Compound of Interest		
Compound Name:	Rauvoyunine B	
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Abstract

Rauvomine B, a unique C18 normonoterpenoid indole alkaloid, presents a fascinating and complex chemical architecture. Isolated from the aerial parts of Rauvolfia vomitoria, its structure is distinguished by a substituted cyclopropane ring, creating an unusual 6/5/6/6/3/5 hexacyclic rearranged ring system. This intricate framework has garnered significant interest from the scientific community, leading to its total synthesis and detailed structural analysis. This technical guide provides a comprehensive overview of the chemical structure elucidation of Rauvomine B, detailing the spectroscopic data and experimental protocols that were instrumental in confirming its constitution and stereochemistry.

Introduction

The quest to identify and characterize novel bioactive compounds from natural sources is a cornerstone of drug discovery. Rauvomine B, isolated from Rauvolfia vomitoria, stands out due to its complex hexacyclic structure, which includes a rare cyclopropane moiety among monoterpenoid indole alkaloids. The definitive elucidation of such a complex molecule is a testament to the power of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRESIMS), and single-crystal X-ray diffraction. This guide will delve into the key experimental findings that enabled the unambiguous assignment of Rauvomine B's structure.



Spectroscopic Data for Structural Elucidation

The structural determination of Rauvomine B was achieved through a combination of advanced spectroscopic techniques. The data obtained from these experiments provided the crucial puzzle pieces to assemble the complete molecular structure.

NMR Spectroscopic Data

NMR spectroscopy was pivotal in establishing the connectivity and stereochemistry of Rauvomine B. The ¹H and ¹³C NMR data, including chemical shifts and coupling constants, allowed for the detailed assignment of the proton and carbon environments within the molecule.

Table 1: ¹H NMR Data for Rauvomine B (CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	7.95	br s	
5α	3.20	m	_
5β	2.85	m	_
6α	2.10	m	_
6β	1.95	m	_
9	7.45	d	7.5
10	7.10	t	7.5
11	7.15	t	7.5
12	7.30	d	7.5
14α	1.80	m	
14β	1.55	m	_
15	2.50	m	_
16	1.25	m	_
17	0.85	m	
18	1.15	d	6.5
19	3.60	q	6.5
20	0.95	m	
21α	4.10	d	12.0
21β	3.90	d	12.0

Table 2: 13C NMR Data for Rauvomine B (CDCl₃)



Position	Chemical Shift (δ, ppm)
2	135.5
3	52.8
5	51.2
6	21.7
7	108.1
8	127.9
9	117.8
10	119.5
11	121.3
12	110.8
13	142.6
14	33.4
15	34.1
16	28.9
17	25.4
18	12.3
19	60.1
20	22.6
21	65.4

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the elemental composition of Rauvomine B.

Table 3: HRESIMS Data for Rauvomine B



lon	Calculated m/z	Found m/z	Formula
[M+H] ⁺	293.1648	293.1645	C19H21N2O

Experimental Protocols

The successful elucidation of Rauvomine B's structure relied on meticulous experimental procedures for isolation and analysis.

Isolation of Rauvomine B

The aerial parts of Rauvolfia vomitoria were dried, powdered, and extracted with 95% ethanol. The resulting extract was concentrated and then subjected to a series of chromatographic separations. An acid-base extraction method was used to partition the alkaloids. The crude alkaloid extract was then fractionated using silica gel column chromatography, followed by further purification using preparative thin-layer chromatography (pTLC) and high-performance liquid chromatography (HPLC) to yield pure Rauvomine B.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).
- Mass Spectrometry: HRESIMS data were obtained on an Agilent 6224 TOF LC/MS system using electrospray ionization in the positive ion mode.

Single-Crystal X-ray Diffraction

Crystals of Rauvomine B suitable for X-ray diffraction were grown by slow evaporation from a methanol solution. The crystallographic data was collected on a Bruker APEX-II CCD diffractometer with graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². This analysis provided the absolute configuration of the molecule.

Workflow and Logical Relationships

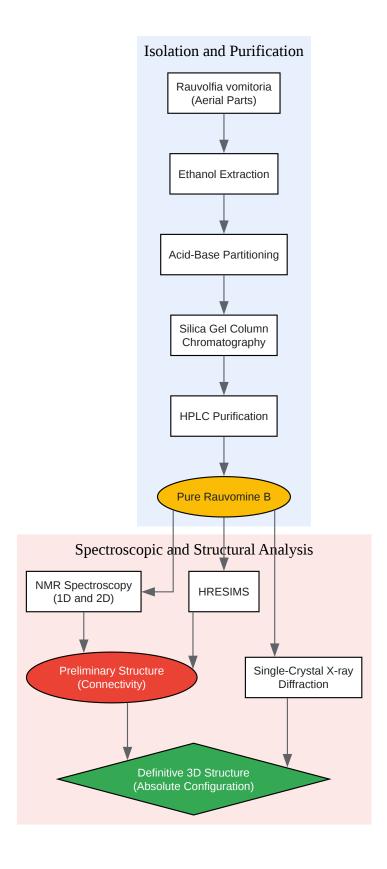






The process of elucidating the structure of a novel natural product like Rauvomine B follows a logical and systematic workflow, beginning with isolation and culminating in the definitive determination of its three-dimensional structure.





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Figure 1. Workflow for the structure elucidation of Rauvomine B.



Conclusion

The structural elucidation of Rauvomine B is a prime example of the synergy between traditional natural product chemistry and modern analytical instrumentation. The comprehensive application of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction has provided an unambiguous and detailed picture of this unique indole alkaloid. The detailed spectroscopic data and experimental protocols presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, organic synthesis, and drug development, and will undoubtedly aid in the future investigation and potential application of Rauvomine B and its analogues.

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